2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one
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Overview
Description
2-(4-Chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The cyclization of the resulting intermediate is confirmed by FT-IR, NMR, and LCMS data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The exact mechanism of action for 2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Another compound with a similar structure and potential biological activities.
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: A related compound studied for its antimicrobial and anticancer properties.
Uniqueness
2-(4-Chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C28H29ClN2O2 |
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Molecular Weight |
461.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[5-(3-propan-2-ylphenoxy)pentyl]quinazolin-4-one |
InChI |
InChI=1S/C28H29ClN2O2/c1-20(2)22-9-8-10-24(19-22)33-18-7-3-6-17-31-27(21-13-15-23(29)16-14-21)30-26-12-5-4-11-25(26)28(31)32/h4-5,8-16,19-20H,3,6-7,17-18H2,1-2H3 |
InChI Key |
XQCGCPAGLGOEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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